Linderalactone

Catalog No.
S533208
CAS No.
728-61-0
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linderalactone

CAS Number

728-61-0

Product Name

Linderalactone

IUPAC Name

(1R,8E)-3,8-dimethyl-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-2(6),3,8,12(15)-tetraen-13-one

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-9-4-3-5-11-7-13(18-15(11)16)14-10(2)8-17-12(14)6-9/h4,7-8,13H,3,5-6H2,1-2H3/b9-4+/t13-/m1/s1

InChI Key

LWCKQMHMTSRRAA-QGQQYVBWSA-N

SMILES

O=C1C2=C[C@@](C3=C(OC=C3C)C/C(C)=C/CC2)([H])O1

Solubility

Soluble in DMSO

Synonyms

isolinderalactone, linderalactone

Canonical SMILES

CC1=CCCC2=CC(C3=C(C1)OC=C3C)OC2=O

Isomeric SMILES

C/C/1=C\CCC2=C[C@H](C3=C(C1)OC=C3C)OC2=O

Description

The exact mass of the compound Linderalactone is 244.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Linderalactone is a sesquiterpene lactone characterized by its unique chemical structure and notable biological properties. It is primarily derived from the plant species Lindernia aggregate, where it has been identified as a significant bioactive compound. Linderalactone is recognized for its anticancer and antioxidant activities, making it a subject of interest in pharmacological research. Its chemical structure includes a lactone ring, which contributes to its reactivity and biological functions.

  • Antioxidant activity: The phloroglucinol core may scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory activity: Linderalactone might inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
  • Wound healing: It may promote wound healing by stimulating cell proliferation and migration.
Due to its functional groups. Key reactions include:

  • Oxidation: Linderalactone can be oxidized to form various derivatives, enhancing its potential biological activity .
  • Nucleophilic Attack: The lactone ring can undergo nucleophilic attack, leading to the formation of new compounds that may exhibit different biological properties .
  • Rearrangements: Under specific conditions, linderalactone may rearrange to form isomeric compounds, which can also possess unique activities .

Linderalactone exhibits significant biological activities, particularly in cancer research. Notably:

  • Anticancer Properties: Studies have demonstrated that linderalactone suppresses pancreatic cancer development by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . It induces apoptosis in cancer cells by altering the expression of apoptotic markers like caspase 3 and PARP1 .
  • Antioxidant Activity: The compound also exhibits antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of linderalactone has been explored through various methodologies:

  • Total Synthesis: Researchers have developed total synthesis routes that involve multiple steps, including the formation of the lactone ring and functional group modifications. These methods often utilize starting materials derived from natural sources or synthetic precursors .
  • Three-Component Reactions: Innovative synthetic strategies have emerged, such as three-component reactions involving pentafluorosulfanyl chloride and diazo compounds, allowing for efficient production of linderalactone .

Linderalactone shares structural and functional similarities with several other sesquiterpene lactones. Here are some notable examples:

Compound NameSource PlantBiological Activity
ArtemisininArtemisia annuaAntimalarial
CostunolideCostus speciosusAnti-inflammatory, anticancer
Chicoric AcidEchinacea purpureaAntioxidant, immunomodulatory

Uniqueness of Linderalactone

Linderalactone stands out due to its specific mechanism of action in cancer therapy, particularly through the inhibition of the PI3K/AKT pathway, which is less commonly targeted by other sesquiterpene lactones. Additionally, its dual role as an antioxidant further distinguishes it from similar compounds that may focus solely on anticancer properties.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Linderalactone

Dates

Modify: 2023-08-15
1: Gan LS, Zheng YL, Mo JX, Liu X, Li XH, Zhou CX. Sesquiterpene lactones from the root tubers of Lindera aggregata. J Nat Prod. 2009 Aug;72(8):1497-501. doi: 10.1021/np900354q. PubMed PMID: 19639966.
2: Yen MC, Shih YC, Hsu YL, Lin ES, Lin YS, Tsai EM, Ho YW, Hou MF, Kuo PL. Isolinderalactone enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer. Oncol Rep. 2016 Mar;35(3):1356-64. doi: 10.3892/or.2015.4503. Epub 2015 Dec 22. PubMed PMID: 26707189.
3: Zhang CF, Sun QS, Wang ZT, Chou GX. [Studies on constituents of the leaves of Lindera aggregata (Sims) Kosterm]. Zhongguo Zhong Yao Za Zhi. 2001 Nov;26(11):765-7. Chinese. PubMed PMID: 12776349.
4: Chang WA, Lin ES, Tsai MJ, Huang MS, Kuo PL. Isolinderalactone inhibits proliferation of A549 human non small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway. Mol Med Rep. 2014 May;9(5):1653-9. doi: 10.3892/mmr.2014.2015. Epub 2014 Mar 6. PubMed PMID: 24604009.
5: Kobayashi W, Miyase T, Sano M, Umehara K, Warashina T, Noguchi H. Prolyl endopeptidase inhibitors from the roots of Lindera strychnifolia F. Vill. Biol Pharm Bull. 2002 Aug;25(8):1049-52. PubMed PMID: 12186408.
6: Cheng XL, Ma SC, Wei F, Wang GL, Xiao XY, Lin RC. A new sesquiterpene isolated from Lindera aggregata (SIMS) KOSTERM. Chem Pharm Bull (Tokyo). 2007 Sep;55(9):1390-2. PubMed PMID: 17827769.
7: Chen KS, Hsieh PW, Hwang TL, Chang FR, Wu YC. Anti-inflammatory furanogermacrane sesquiterpenes from Neolitsea parvigemma. Nat Prod Res. 2005 Apr;19(3):283-6. PubMed PMID: 15702642.

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